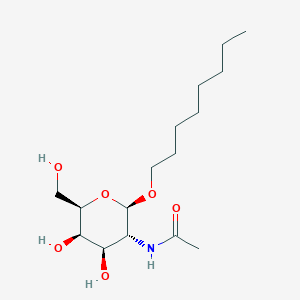

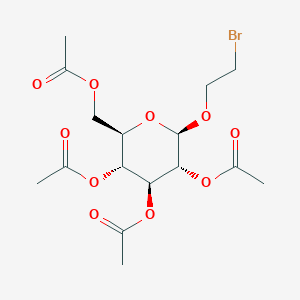

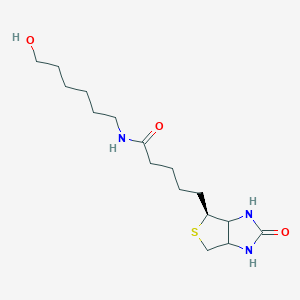

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related glucopyranoside derivatives involves catalytic reactions and the use of commercially available reagents. For example, the preparation of azidoalkyl glycosides, which share a similar synthetic pathway, involves the BF3·Et2O-catalyzed reaction of halogenated alcohols with acetylated glucopyranosides. Such methodologies yield compounds comparable to 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in structure and reactivity (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of glucopyranoside derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the crystal and molecular structures of these compounds, revealing their fully-extended conformations and the orientation of acetyl groups relative to the glucopyranose ring (Takeda, Kaiya, Yasuoka, & Kasai, 1978).

Chemical Reactions and Properties

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes, where it can act as a glycosyl donor or acceptor. This reactivity is instrumental in the synthesis of complex glycosides and glycoconjugates. For instance, the Koenigs-Knorr reaction, a classical glycosylation method, has been used to synthesize aryl β-D-glucopyranosides from acetylated glycopyranosyl bromides in the presence of silver carbonate, demonstrating the versatile reactivity of these brominated sugar derivatives (Pavlov, Sokolov, & Zakharov, 2001).

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

This compound is instrumental in the synthesis of complex molecules with potential anticancer activities. For instance, it has been used in the preparation of diosgenyl glycosides showing promise in inducing apoptosis in B-cell chronic leukemia, highlighting its role in the development of novel anticancer therapies (Myszka et al., 2003).

Material Science and Polymer Chemistry

In material science, it serves as a building block for synthesizing polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues. These materials have potential applications in biocompatible materials and drug delivery systems, showcasing the compound's utility in designing functional polymers (Ambrosi et al., 2002).

Synthetic Chemistry

Its role in synthetic chemistry is highlighted through its use in the synthesis of C-allyl glucopyranosides and derivatives. These synthesized compounds are fundamental in studying carbohydrate chemistry and developing novel synthetic routes for complex sugar derivatives (Pétry et al., 2017).

Bioactive Agent Synthesis

The compound is used in the practical synthesis of bioactive agents, demonstrating its importance in the efficient and cost-effective production of valuable chemical entities. This showcases its critical role in pharmaceutical synthesis and the development of new drugs (Yuasa & Yuasa, 2004).

Antimicrobial Research

It also finds application in the synthesis of N-glycosides of 2-thioxo-4-thiazolidinone derivatives, which have been studied for their antimicrobial activities. This underscores the compound's potential in contributing to the development of new antimicrobial agents (Metwally et al., 2010).

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUUNDCFRMRS-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

Q & A

Q1: Why is 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside a molecule of interest in surfactant research?

A1: This compound serves as a key intermediate in the synthesis of glucocationic surfactants []. These surfactants are intriguing because they incorporate a carbohydrate moiety, potentially allowing for specific interactions with biological systems. The 2-bromoethyl group in the molecule provides a reactive site for further modification, enabling the attachment of various hydrophobic chains to fine-tune the surfactant's properties.

Q2: What challenges were encountered in the synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how were they addressed?

A2: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside requires careful optimization to ensure good yields and high stereoselectivity []. The research paper mentions that the preparation of this molecule was specifically studied to improve these aspects. While the specific strategies employed are not detailed in the abstract, they likely involve adjusting reaction conditions, employing different catalysts, or utilizing protecting groups to control the reaction pathway and favor the desired product.

Q3: How do the properties of these novel glucocationic surfactants compare to traditional cationic surfactants?

A3: The research indicates that the inclusion of the glucosidic moiety in the surfactant structure influences its critical micelle concentration (CMC) differently compared to traditional glucopyridinium cationic surfactants []. Additionally, these glucocationic surfactants exhibit a tendency to form premicellar aggregates in solution as their hydrophobic character increases []. These distinct aggregation behaviors highlight the impact of incorporating carbohydrates into surfactant design and suggest potential for unique applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)